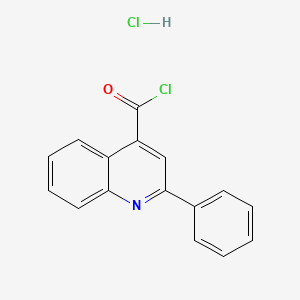
2-苯基喹啉-4-甲酰氯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C16H11Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
科学研究应用
2-Phenylquinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical compounds, particularly those targeting histone deacetylases (HDACs) for cancer treatment.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in studies involving cell cycle regulation and apoptosis.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
安全和危害
The safety information for 2-Phenylquinoline-4-carbonyl chloride hydrochloride indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 . The signal word is “Warning” and it is represented by the GHS07 pictogram .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinoline-4-carbonyl chloride hydrochloride typically involves the following steps:
Formation of 2-Phenylquinoline: This can be achieved through the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form the carbonyl chloride derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloride.
作用机制
The mechanism of action of 2-Phenylquinoline-4-carbonyl chloride hydrochloride involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . This makes it a valuable lead compound in the development of anticancer drugs.
相似化合物的比较
2-Phenylquinoline-4-carboxylic acid: This compound shares a similar quinoline structure but with a carboxylic acid group instead of a carbonyl chloride.
2-Phenylquinoline-4-carboxamide: Similar structure with a carboxamide group.
2-Phenylquinoline-4-methanol: Contains a hydroxyl group instead of a carbonyl chloride.
Uniqueness: 2-Phenylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
2-phenylquinoline-4-carbonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO.ClH/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14;/h1-10H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHADDXHZPKUFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
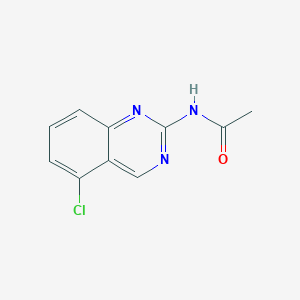
![8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2430946.png)
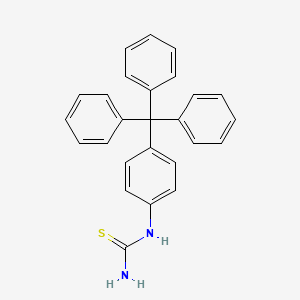
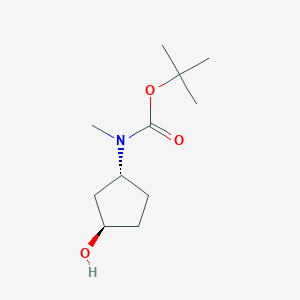
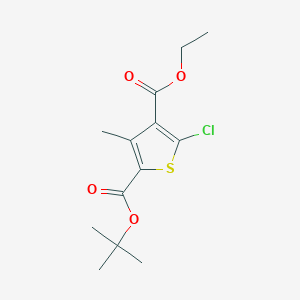
![3-[4-(Prop-2-enoyl)piperazin-1-yl]propanenitrile](/img/structure/B2430953.png)
![N-cycloheptyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2430956.png)
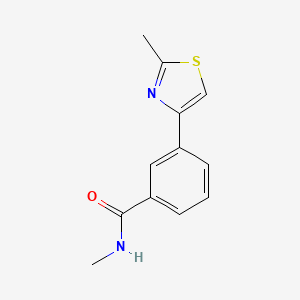
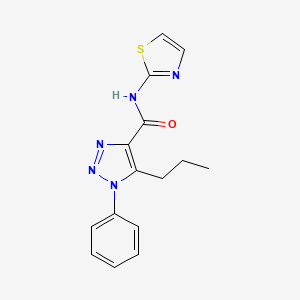
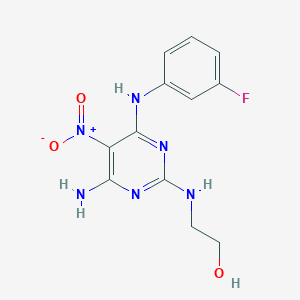
![N-[1-(1-methyl-1H-pyrazol-4-yl)-2-(3-methylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2430962.png)
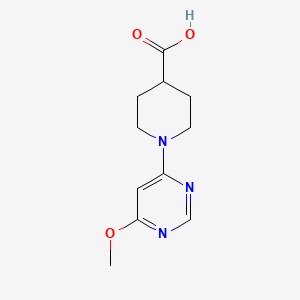
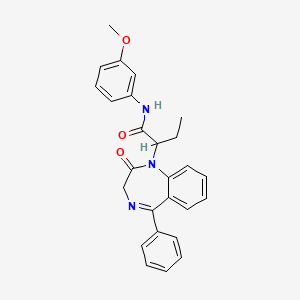
![1-[4-(Prop-2-enoylamino)benzoyl]-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B2430968.png)
